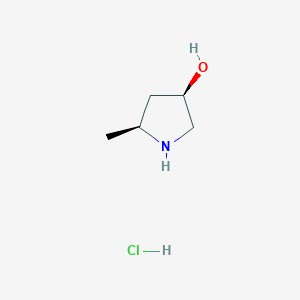

(3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride

Descripción general

Descripción

(3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride is a heterocyclic organic compound with the molecular formula C₅H₁₂ClNO₂. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride typically involves the reduction of a precursor compound, such as a pyrrolidine derivative. The reaction conditions often include the use of a biological catalyst, a cofactor like NAD/NADH or NADP/NADPH, and a hydrogen donor such as isopropanol. The reduction reaction is conducted in an aqueous buffer solution with a pH between 6.0 and 9.0 .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical synthesis using similar reduction techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various pyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical and industrial applications.

Aplicaciones Científicas De Investigación

(3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride is a chemical compound with potential applications in medicinal chemistry and organic synthesis. It is characterized by a pyrrolidine ring structure with a methyl group on the fifth carbon and a hydroxymethyl group attached to the third carbon. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological studies and industrial applications.

Chemical Properties and Safety

This compound has a molecular weight of 137.61 and the molecular formula . It should be stored under an inert atmosphere at 2-8°C .

Safety and Hazards:

- GHS Classification :

- Precautionary Statements : Includes measures for prevention, response, storage, and disposal, such as P261 (avoid breathing dust), P280 (wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P403+P233 (Store in a well-ventilated place. Keep container tightly closed) .

Scientific Research Applications

- This compound serves as a building block in the synthesis of complex molecules. Its derivatives may exhibit antiviral properties, though further studies are needed.

- Ligand Synthesis: It can be used in the synthesis of bitopic ligands based on fallypride . The distance between ASP110 in the D3R and the protonated nitrogen in the pyrrolidine ring is in the range of 3.16–3.84 Å . The interaction with ASP110 may influence the affinity for the D3R .

- Piperidine Degraders: The cis-3,5-substituted (3R,5S) piperidine degrader CCT373566 was found to be a potent degrader, displaying complete (>90%) and sub-nanomolar degradation of BCL6 . The degrading isomer is the one in which the polar group is “up”, which corresponds to the (R) configuration, and piperidines containing methyl groups are only degraders when the methyl is found in the (S) configuration .

- Structure-Activity Relationships: The presence of a polar hydroxyl group significantly improves the binding affinity to BCL6, and the methyl group is the key functionality that induces degradation . The specific combination of these two groups leads to the favorable properties of CCT373566 .

- (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is used in the synthesis of various compounds .

- Chiral Synthesis: Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol hydrochloride is a chiral compound used as an intermediate in the development of various pharmaceutical agents.

- Interaction with Biological Targets: Studies have shown promising results regarding the interaction of Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol hydrochloride with biological targets. Its mechanism of action involves binding to specific receptors and enzymes, which may lead to modulation of physiological responses.

Mecanismo De Acción

The mechanism of action of (3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

- (3R,5S)-5-Hydroxymethyl-3-pyrrolidinol hydrochloride

- (3R,5S)-3-Hydroxy-5-hydroxymethylpyrrolidine hydrochloride

Uniqueness

(3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride is unique due to its specific chiral configuration and the presence of a methyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of chiral drugs and as a research tool in studying stereochemistry .

Actividad Biológica

(3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride is a chiral compound with significant potential in various biological applications. Its unique stereochemistry and molecular structure contribute to its diverse biological activities, including antioxidant properties, neuroprotective effects, and antimicrobial activity. This article provides an in-depth analysis of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₅H₁₂ClNO

- Molecular Weight : 137.61 g/mol

- CAS Number : 1107658-76-3

The compound features a pyrrolidine ring with a hydroxyl group and a methyl substituent, which are critical for its biological interactions. The specific stereochemistry (3R,5S) is essential as it influences the compound's interaction with biological targets.

1. Antioxidant Properties

This compound exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

2. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective effects. It appears to modulate neurotransmitter systems, potentially influencing mood and cognitive functions. Studies suggest that it may interact with serotonin and dopamine receptors, which are vital for mood regulation and cognitive processes .

3. Antimicrobial Activity

Preliminary studies have suggested that this compound may exhibit antimicrobial properties against certain pathogens. This activity could have implications for developing new antimicrobial agents .

The mechanism of action involves interactions with specific molecular targets:

- Enzymatic Interactions : The compound can modulate the activity of enzymes involved in various biochemical pathways.

- Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Oxidative Stress Modulation : By scavenging free radicals, it reduces oxidative stress within cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (3R,5R)-5-Methylpyrrolidin-3-ol | Enantiomer with different stereochemistry | Varied biological activity compared to (3R,5S) |

| Pyrrolidine | Parent compound | Lacks methyl and hydroxyl groups |

| Proline | Naturally occurring amino acid | Similar ring structure but different biological roles |

The unique properties of this compound stem from its specific stereochemistry and the presence of both methyl and hydroxyl groups, which significantly influence its biological activity compared to other similar compounds .

Research Findings and Case Studies

Recent studies have focused on the therapeutic potential of this compound in neurological disorders. For instance:

- A study examining its neuroprotective properties found that at concentrations around 50 μM, it significantly reduced neuronal cell death induced by oxidative stress .

- Another investigation into its antimicrobial properties revealed that it exhibited inhibitory effects on specific bacterial strains at varying concentrations, suggesting potential applications in treating infections .

Propiedades

IUPAC Name |

(3R,5S)-5-methylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4-2-5(7)3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSDRILWPNPXQJ-UYXJWNHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107658-76-3 | |

| Record name | 3-Pyrrolidinol, 5-methyl-, hydrochloride (1:1), (3R,5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1107658-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.